- A new synthetic route to 3-polyfluoroalkyl-containing pyrroles, Tetrahedron Letters, 2008, 49(7), 1184-1187
Cas no 931-03-3 (1H-Pyrrole-3-carboxylic acid)
1H-Pyrrole-3-carboxylic acid structure
Product Name:1H-Pyrrole-3-carboxylic acid
Numero CAS:931-03-3
MF:C5H5NO2
MW:111.098701238632
MDL:MFCD00800594
CID:40294
PubChem ID:125307897
Update Time:2024-12-09
1H-Pyrrole-3-carboxylic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1H-Pyrrole-3-carboxylic acid
- Pyrrole-3-carboxylic Acid
- C5H5NO2
- 3-CARBOXYPYRROLE
- PYHrole-3-carboxylic Acid
- PYRROLE-3-CARBOXYLIC
- PYRROLE-3-CARBOXYLIC ACID HYDRATE
- Pyrrole-3-carboxylic acid (6CI, 7CI, 8CI)
- MFCD00800594
- AC-709
- CHEBI:68076
- PKN
- 1H-pyrrole-3-carboxylicacid
- Q27136569
- Z1154253207
- 3-pyrrolecarboxylic acid
- Q-101890
- P1899
- BDBM50543165
- CHEMBL79155
- EN300-73588
- FT-0649423
- 931-03-3
- 931-03-3 336100-46-0(hydrate)
- 1H-pyrrol-3-carbonsäure
- 1h-pyrrole-3-carboxylic acid anhydrous
- NoName_35
- 3-pyrrole-carboxylic acid
- D4DY7P2L2D
- FG-0412
- SY004601
- AKOS005146214
- CS-W002692
- AM20120340
- DTXSID90900989
- pyrrole 3-carboxylic acid
- 4-Hydroxy-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylicacid
- SCHEMBL153032
- Pyrrole-3-carboxylic acid, >=96%
- MB01464
- BCP08157
- DOYOPBSXEIZLRE-UHFFFAOYSA-N
- DB-016186
- STL554792
- pyrrole-3-carboxylate
- BBL100998
-
- MDL: MFCD00800594
- Inchi: 1S/C5H5NO2/c7-5(8)4-1-2-6-3-4/h1-3,6H,(H,7,8)
- Chiave InChI: DOYOPBSXEIZLRE-UHFFFAOYSA-N
- Sorrisi: O=C(C1=CNC=C1)O
- BRN: 108642
Proprietà calcolate
- Massa esatta: 111.03200
- Massa monoisotopica: 111.032
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 8
- Conta legami ruotabili: 1
- Complessità: 103
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 0.2
- Superficie polare topologica: 53.1A^2
Proprietà sperimentali
- Colore/forma: White to Yellow Solid
- Densità: 1.383g/cm3
- Punto di fusione: 148°C(dec.)(lit.)
- Punto di ebollizione: 340.3ºCat760mmHg
- Punto di infiammabilità: 159.6℃
- Indice di rifrazione: 1.604
- Coefficiente di ripartizione dell'acqua: Soluble in water.
- PSA: 53.09000
- LogP: 0.71290
1H-Pyrrole-3-carboxylic acid Informazioni sulla sicurezza
-
Simbolo:
- Prompt:avviso
- Parola segnale:Warning
- Dichiarazione di pericolo: H319
- Dichiarazione di avvertimento: P264-P280-P305+P351+P338+P337+P313
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:3
- Codice categoria di pericolo: 22-36
- Istruzioni di sicurezza: 26
-
Identificazione dei materiali pericolosi:
- Condizioni di conservazione:Sealed in dry,Room Temperature
1H-Pyrrole-3-carboxylic acid Dati doganali
- CODICE SA:2933990090
- Dati doganali:
Codice doganale cinese:
2933990090Panoramica:
293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma
Riassunto:
293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
1H-Pyrrole-3-carboxylic acid Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P830440-5g |
Pyrrole-3-carboxylic Acid |
931-03-3 | 95% | 5g |
958.00 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 689416-250MG |
1H-Pyrrole-3-carboxylic acid |
931-03-3 | 250mg |
¥910.2 | 2023-11-28 | ||
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-09127-100g |
PYRROLE-3-CARBOXYLIC ACID |
931-03-3 | 97% | 100g |
$780 | 2023-09-07 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | P1899-1G |
Pyrrole-3-carboxylic Acid |
931-03-3 | >95.0%(GC)(T) | 1g |
¥585.00 | 2024-04-15 | |
| Chemenu | CM198592-5g |
1H-Pyrrole-3-carboxylic acid |
931-03-3 | 95%+ | 5g |
$148 | 2021-08-05 | |
| Chemenu | CM198592-10g |
1H-Pyrrole-3-carboxylic acid |
931-03-3 | 95%+ | 10g |
$294 | 2021-08-05 | |
| Chemenu | CM198592-25g |
1H-Pyrrole-3-carboxylic acid |
931-03-3 | 95%+ | 25g |
$691 | 2021-08-05 | |
| TRC | P840388-50mg |
Pyrrole-3-carboxylic Acid |
931-03-3 | 50mg |
$ 50.00 | 2022-06-03 | ||
| TRC | P840388-100mg |
Pyrrole-3-carboxylic Acid |
931-03-3 | 100mg |
$ 65.00 | 2022-06-03 | ||
| TRC | P840388-500mg |
Pyrrole-3-carboxylic Acid |
931-03-3 | 500mg |
$ 80.00 | 2022-06-03 |
1H-Pyrrole-3-carboxylic acid Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Acetonitrile , Water ; 24 h, rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Cupric chloride ; 3 h, rt
Riferimento
- Coordinated molecularly imprinted-based ratiometric sensor for electrochemical sensing of hazardous ciprofloxacin based on nitrogen and sulfur co-doped porous carbon/silver nanoparticles hybrid, Microchemical Journal, 2023, 193,
Metodo di produzione 3
Condizioni di reazione
Riferimento
- Product subclass 14: aryllithium and hetaryllithium compounds, Science of Synthesis, 2006, 8, 357-426
Metodo di produzione 4
Condizioni di reazione
Riferimento
- N-(Triisopropylsilyl)pyrrole. A progenitor "par excellence" of 3-substituted pyrroles, Journal of Organic Chemistry, 1990, 55(26), 6317-28
Metodo di produzione 5
Condizioni di reazione
Riferimento
- Screening of a Custom-Designed Acid Fragment Library Identifies 1-Phenylpyrroles and 1-Phenylpyrrolidines as Inhibitors of Notum Carboxylesterase Activity, Journal of Medicinal Chemistry, 2020, 63(17), 9464-9483
Metodo di produzione 6
Condizioni di reazione
Riferimento
- Functionalization of 2-Trifluoromethyl-1H-pyrrole: A Convenient Entry into Advanced Fluorinated Building Blocks Including all Isomeric 2-(Trifluoromethyl)prolines, European Journal of Organic Chemistry, 2020, 2020(25), 3896-3905
Metodo di produzione 7
Condizioni di reazione
Riferimento
- Structure of batrachotoxin, a steroidal alkaloid from the Colombian arrow poison frog, phyllobates aurotaenia, and partial synthesis of batrachotoxin and its analogs and homologs, Journal of the American Chemical Society, 1969, 91(14), 3931-8
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Water
Riferimento
- A facile and efficient synthesis of pyrrole-3-carboxylic acid from pyrrole, Organic Preparations and Procedures International, 1986, 18(4), 283-5
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; rt → reflux; 4 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1
Riferimento
- Synthesis of pyrrole-3-carboxylic acid, Yingyong Huagong, 2013, 42(5), 860-862
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Sodium hypochlorite Catalysts: Sodium hydroxide Solvents: Water ; 1 h, 100 °C; 100 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4, rt
Riferimento
- Oxidation of Aldehydes and Alcohols to Carboxylic Acids Using NaClO Under Microwave Irradiation or Classical Heating Without a Catalyst, Letters in Organic Chemistry, 2018, 15(6), 534-539
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Lithium tert-butoxide Solvents: Dimethylformamide ; 24 h, 100 °C; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled
Riferimento
- Synthesis of cyclic chiral α-amino boronates by copper-catalyzed asymmetric dearomative borylation of indoles, Chemical Science, 2018, 9(26), 5855-5859
Metodo di produzione 12
Condizioni di reazione
Riferimento
- Product class 13: 1H-pyrroles, Science of Synthesis, 2002, 9, 441-552
Metodo di produzione 13
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Ammonia Solvents: Methanol
Riferimento
- The protecting-directing role of the trityl group in syntheses of pyrrole derivatives: efficient preparations of 1H-pyrrole-3-carboxylic acid and 3-acyl-, 3-amino-, and 3-bromo-1-tritylpyrroles, Journal of the Chemical Society, 1983, (1), 93-102
Metodo di produzione 15
Condizioni di reazione
Riferimento
- Preparation of novobiocin analogs having modified glycoside moieties as antitumor agents, United States, , ,
Metodo di produzione 16
Condizioni di reazione
Riferimento
- 3-Lithiopyrroles by halogen-metal interchange of 3-bromo-1-(triisopropylsilyl)pyrroles. Synthesis of verrucarin E and other 3-substituted pyrroles, Helvetica Chimica Acta, 1984, 67(4), 1168-72
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: Chlorodimethylaluminum Solvents: Toluene , Hexane ; 3 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
1.3 Reagents: Sodium carbonate Solvents: Water ; rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
1.3 Reagents: Sodium carbonate Solvents: Water ; rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
Riferimento
- Carboxylation of indoles and pyrroles with CO2 in the presence of dialkylaluminum halides, Tetrahedron Letters, 2009, 50(31), 4512-4514
1H-Pyrrole-3-carboxylic acid Raw materials
- 1-Tosyl-1H-pyrrole-3-carboxylic Acid
- 1H-Pyrrole-3-carbaldehyde
- 1-[tris(propan-2-yl)silyl]-1H-pyrrole
- 1H-Pyrrole-3-carboxylicacid, 1-(phenylsulfonyl)-
- 1H-PYRROLE-3-CARBOXYLIC ACID, 1-(TRIPHENYLMETHYL)-
- 1H-Pyrrole-3-carboxylic acid, 1-[tris(1-methylethyl)silyl]-
- 3-Buten-2-ol, 2-(aminomethyl)-1-chloro-4-ethoxy-1,1-difluoro-, (3E)-
- 1H-Pyrrole-3-carboxylic acid
1H-Pyrrole-3-carboxylic acid Preparation Products
1H-Pyrrole-3-carboxylic acid Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:931-03-3)1H-Pyrrole-3-carboxylic acid
Numero d'ordine:A10976
Stato delle scorte:in Stock
Quantità:25g/100g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Thursday, 29 August 2024 20:21
Prezzo ($):230.0/921.0
Email:sales@amadischem.com
1H-Pyrrole-3-carboxylic acid Letteratura correlata
-
Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
-
Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
-
M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
-
Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
931-03-3 (1H-Pyrrole-3-carboxylic acid) Prodotti correlati
- 28029-53-0(3-Pyridinecarboxylicacid, cobalt(2+) salt (2:1))
- 148485-16-9(Chromium,triaquahydroxybis(3-pyridinecarboxylato-kO3)- (9CI))
- 10361-13-4(3-Pyridinecarboxylicacid, iron(2+) salt (2:1))
- 36321-41-2(3-Pyridinecarboxylic acid, ammonium salt)
- 28029-54-1(3-Pyridinecarboxylicacid, manganese(2+) salt (2:1))
- 2906-42-5(3-Pyridinecarboxylic-14Cacid)
- 16468-77-2(3-Pyridinecarboxylicacid, praseodymium(3+) salt (3:1))
- 336100-46-0(Pyrrole-3-carboxylic acid hydrate)
- 2703-17-5(Methyl 1H-pyrrole-3-carboxylate)
- 59-67-6(Niacin)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:931-03-3)1H-Pyrrole-3-carboxylic acid
Purezza:99%/99%
Quantità:25g/100g
Prezzo ($):230.0/921.0